molecular formula C7H13N B1328764 2-Azabicyclo[2.2.2]octane CAS No. 280-38-6

2-Azabicyclo[2.2.2]octane

Cat. No. B1328764
CAS RN: 280-38-6
M. Wt: 111.18 g/mol
InChI Key: KPUSZZFAYGWAHZ-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octane is a structural motif that is found in various chemical compounds with potential biological activities. It is characterized by a bicyclic structure consisting of a six-membered ring fused to another six-membered ring that contains a nitrogen atom. This structural framework is versatile and can be functionalized to create a wide array of derivatives with different properties and potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of azabicyclo[2.2.2]octane derivatives has been a subject of interest due to their relevance in pharmaceuticals and materials. One approach to synthesizing these compounds involves the aza-Prins cyclization, which allows for the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives . Another method includes a modular strategy using sequential Cu/Pd/Ru catalysis to create functionalized aryl-fused azabicyclo[2.2.2]octanes, which can be further diversified through cross-metathesis and nucleophilic substitution . Additionally, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been applied in the synthesis of tropane alkaloids .

Molecular Structure Analysis

The molecular structure of azabicyclo[2.2.2]octane derivatives has been elucidated using various spectroscopic techniques, including NMR spectroscopy. For instance, the structure of 1-azabicyclo[4.2.0]octane was determined to have a chair conformation for the six-membered ring, with specific substituent positions that prevent ring and nitrogen inversion . The crystal structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined by X-ray diffraction analysis, revealing a noncentrosymmetric, chiral orthorhombic space group .

Chemical Reactions Analysis

Azabicyclo[2.2.2]octane derivatives can undergo various chemical reactions due to their reactive sites and structural flexibility. For example, the synthesis of 1-azabicyclo-[3.2.1]octanes as dopamine transporter inhibitors involves the introduction of substituents at the 6-position, which significantly affects the biological activity of the compounds . The synthesis of hexaazabicyclo[8.5.5]octane and its complexation with lithium ions demonstrates the ability of these structures to form stable complexes with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo[2.2.2]octane derivatives are influenced by their molecular structure. The polymers derived from 1-azabicyclo[4.2.0]octane exhibit a glass transition temperature of 8°C and begin to decompose at 320°C, indicating their thermal stability . The crystalline structure of a 2-azabicyclo[2.2.2]octa-2,5-diene derivative shows that the molecules are linked by hydrogen bonds, forming a two-dimensional network, which could affect the material's properties .

Scientific Research Applications

Field: Drug Discovery

2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .

Application Summary

The unique structure of 2-Azabicyclo[3.2.1]octanes makes them a challenging scaffold to acquire, but their potential in drug discovery is significant . They have been used in the total synthesis of several target molecules .

Field: Asthma Treatment

“2-Azabicyclo[2.2.2]octane” has been used in the development of an inhaled anti-asthmatic agent .

Application Summary

The α4β1 integrin, expressed on eosinophils and neutrophils, induces inflammation in the lung by facilitating cellular infiltration and activation . A 2-Azabicyclo[2.2.2]octane-based α4β1 integrin antagonist was selected as a lead candidate for anti-asthma therapy by the inhalation route .

Results or Outcomes

Administration of the antagonist blocked the late-phase response of asthma and abolished airway hyper-responsiveness at 24 h following the antigen challenge . Additionally, the recruitment of inflammatory cells into the lungs was inhibited .

Field: Organic Synthesis

“2-Azabicyclo[2.2.2]octane” derivatives are useful as intermediates in the preparation of other active compounds .

Application Summary

These derivatives have been used in the synthesis of a variety of compounds .

Methods of Application

Field: Organic Chemistry

“2-Azabicyclo[2.2.1]heptanes” have been synthesized using a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .

Application Summary

This reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Methods of Application

Field: Alkaloid Synthesis

The “8-azabicyclo[3.2.1]octane” scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Application Summary

These alkaloids are particularly interesting from a pharmaceutical point of view .

Safety And Hazards

2-Azabicyclo[2.2.2]octane is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The 2-Azabicyclo[3.2.1]octane scaffold, which is similar to 2-Azabicyclo[2.2.2]octane, has been identified as having significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . The unique structure of these compounds can make them a challenging scaffold to acquire, and research is ongoing to improve the synthetic approaches to access this bicyclic architecture .

properties

IUPAC Name

2-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-3-7-4-2-6(1)5-8-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUSZZFAYGWAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182279
Record name 2-Azabicyclo(2.2.2)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.2]octane

CAS RN

280-38-6
Record name 2-Azabicyclo[2.2.2]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo(2.2.2)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo(2.2.2)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
479
Citations
CR Clark, JM Holbrook, RF Borne - Journal of Medicinal …, 1976 - ACS Publications
4-[3-(2-Trifluoromethyl) phenothiazin-10-yl] propyl-lpiperazineethyl 7V-(1-Adamantyl) carbamate Dihydro-chloride (Fluphenazine Adamantylcarbamate, 1). A mixture of fluphenazine9 [4…
Number of citations: 12 pubs.acs.org
PG Gassman, BL Fox - The Journal of Organic Chemistry, 1967 - ACS Publications
N-Ethylcyclohexanecarboxamide.—To a cold solution of 5.0 g (0.034 mole) of cyclohexanecarbonyl chloride18 in 20 ml of dry benzene was added with cooling a cold solution of 3.52 g (…
Number of citations: 15 pubs.acs.org
RF Borne, CR Clark, JM Holbrook - Journal of Medicinal …, 1973 - ACS Publications
The importance of conformational factors in the production of local anesthesia by the p-aminobenzoate esters, particularly procaine, was examined through the synthesis of the p-…
Number of citations: 37 pubs.acs.org
JYL Chung, GJ Ho - Synthetic communications, 2002 - Taylor & Francis
An improved preparative four-step synthesis to isoquinuclidine tosylate salt 4 has been demonstrated in 70% overall yield from p-aminobenzoic acid (PABA) 1. Hydrogenation of PABA …
Number of citations: 9 www.tandfonline.com
FJ Villani, CA Ellis - Journal of Medicinal Chemistry, 1966 - ACS Publications
2-Azabicyclo [2.2. 2] octan-3-one (isoquinuclidone), prepared by pyrolysis of cfs-4-aminocyclohexanecarboxylic acid, was reduced in excellent yield to 2-azabicyclo [2.2. 2] octane (…
Number of citations: 4 pubs.acs.org
EC Lawson, RJ Santulli, AB Dyatkin… - Bioorganic & medicinal …, 2006 - Elsevier
The α 4 β 1 integrin, expressed on eosinophils and neutrophils, induces inflammation in the lung by facilitating cellular infiltration and activation. From a number of potent α 4 β 1 …
Number of citations: 14 www.sciencedirect.com
Y Matsumura, Y Nakamura, T Maki, O Onomura - Tetrahedron letters, 2000 - Elsevier
An enantiomerically pure 1,2-dihydropyridine 1 was prepared from l-lysine utilizing anodic oxidation as a key step, and was utilized as a chiral diene synthon of the Diels–Alder reaction. …
Number of citations: 54 www.sciencedirect.com
SJ Law - 1978 - search.proquest.com
I also greatly appreciate the valuable comments and suggestions of the other members of my research advisory committee, Dr. JK Baker, Dr. LW Masten, Dr. CA Panetta, and Dr. IW …
Number of citations: 0 search.proquest.com
TA Wnuk, P Kovacic - Journal of the American Chemical Society, 1975 - ACS Publications
The solvolysis of l-chloro-3, 3-dimethyl-2-azabicyclo [2.2. 2] octane (2) was examined in 70% dioxane-water and in absolute ethanol. The sole products were 4-[2-amino-2-propyl] …
Number of citations: 18 pubs.acs.org
F Carnovale, TH Gan, JB Peel… - Journal of the Chemical …, 1981 - pubs.rsc.org
The HeI photoelectron spectra of several 2-ethoxycarbonyl-2-azabicyclo[2.2.2]octane and bicyclo[2.2.2]octanone derivatives have been measured. The low ionization potentials of these …
Number of citations: 4 pubs.rsc.org

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